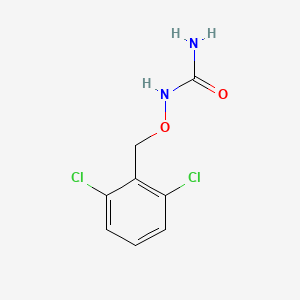

1-(2,6-Dichlorobenzyloxy)urea

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2,6-dichlorophenyl)methoxyurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-6-2-1-3-7(10)5(6)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNNHEXUENWLNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CONC(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Urea Derivatives in Contemporary Chemical Synthesis and Design

The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone of organic chemistry, tracing its significance back to Friedrich Wöhler's synthesis of urea in 1828, an event that marked the dawn of modern organic chemistry. nih.gov Today, urea derivatives are integral to a multitude of chemical disciplines, from medicinal chemistry and materials science to organocatalysis. nih.govresearchgate.netmdpi.com

The defining feature of the urea moiety is its ability to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net This dual nature allows urea derivatives to form strong and directional hydrogen bonds, which are crucial for molecular recognition and the formation of stable, ordered supramolecular structures. nih.govresearchgate.net This property is extensively exploited in:

Medicinal Chemistry : The urea scaffold is present in numerous clinically approved drugs. nih.govacs.org Its capacity to form multiple hydrogen bonds with biological targets like proteins and enzymes makes it a privileged structure for designing potent and selective inhibitors. nih.govias.ac.in

Supramolecular Chemistry : The predictable hydrogen-bonding patterns of ureas make them excellent building blocks for creating complex self-assembling systems such as supramolecular polymers, gels, and capsules. researchgate.net

Organic Synthesis : Urea derivatives serve as versatile precursors and intermediates in the synthesis of a wide array of organic compounds, including heterocyclic systems like pyrimidines and hydantoins. mcgill.ca Traditional synthesis methods often involve hazardous reagents like phosgene (B1210022), leading to the development of safer, more modern synthetic routes. nih.gov

The structural and electronic properties of urea derivatives can be finely tuned by modifying the substituents on the nitrogen atoms, making them a highly adaptable scaffold in molecular design. mdpi.com

Significance of Benzyloxyurea Scaffolds in Medicinal Chemistry and Organic Synthesis

The benzyloxyurea (B188258) scaffold, which combines a benzyl (B1604629) ether with a urea (B33335) group, is a recognized "privileged structure" in medicinal chemistry. researchgate.net Privileged scaffolds are molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.netnih.gov

The significance of the benzyloxyurea core stems from the synergistic contribution of its constituent parts:

The urea moiety provides the critical hydrogen bonding capability essential for interacting with enzyme active sites. ias.ac.inrsc.org

The benzyloxy group introduces lipophilicity and steric bulk, which can influence the compound's pharmacokinetic properties and binding affinity. The aromatic ring can also participate in various non-covalent interactions, such as π-stacking, with biological targets. researchgate.net

Research has highlighted the utility of benzyloxyurea derivatives in several therapeutic areas. For instance, compounds incorporating this scaffold have been investigated for their potential as anticancer agents, often by targeting enzymes like ribonucleotide reductase (RR). ias.ac.inresearchgate.net Hydroxyurea (B1673989), a simple urea derivative, is a known RR inhibitor, and more complex benzyloxyurea derivatives have been designed to enhance this activity. ias.ac.inresearchgate.net

In organic synthesis, the benzyloxy group often serves as a protecting group for the hydroxylamine (B1172632) functionality. Furthermore, the synthesis of benzyloxyurea derivatives themselves has been a subject of study, with methods developed to create both symmetrical and unsymmetrical structures to explore their structure-activity relationships. researchgate.net

Rationale for Investigating 1 2,6 Dichlorobenzyloxy Urea Within Scholarly Contexts

General Approaches to Urea Derivative Synthesis

The urea functional group is a key structural motif found in a wide range of pharmaceuticals, agrochemicals, and dyes. nih.gov Consequently, a diverse array of synthetic methodologies has been developed for their preparation.

Phosgene and Phosgene Equivalent-Mediated Urea Formation

The most traditional method for synthesizing urea derivatives involves the reaction of amines with phosgene (COCl₂). nih.gov This approach typically generates an isocyanate intermediate, which then reacts with another amine to form the desired urea. nih.gov While effective for producing symmetrical ureas, this method can also be adapted for unsymmetrical derivatives. nih.gov However, the high toxicity and hazardous nature of phosgene gas have driven the development and adoption of safer, solid phosgene equivalents. rsc.orgresearchgate.net

Compounds like triphosgene (B27547) (bis(trichloromethyl) carbonate) and N,N'-Carbonyldiimidazole (CDI) are widely used as safer alternatives. nih.govrsc.org CDI, a commercially available crystalline solid, is particularly favored as it does not produce chlorinated byproducts, making it a less toxic option for generating biologically active unsymmetrical ureas. nih.gov Other phosgene substitutes include bis(4-nitrophenyl)carbonate and S,S-dimethyldithiocarbonate. rsc.orgorganic-chemistry.org

Table 1: Common Phosgene Equivalents in Urea Synthesis

| Phosgene Equivalent | Formula | Form | Key Advantages |

|---|---|---|---|

| Triphosgene | C₃Cl₆O₃ | Solid | Safer to handle than gaseous phosgene. |

| N,N'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Commercially available, avoids chlorinated byproducts. nih.gov |

Metal-Catalyzed and Metal-Free Coupling Reactions for Unsymmetrical Urea Construction

The synthesis of unsymmetrical ureas, which are particularly important for drug development, has been a major focus of modern synthetic chemistry. mdpi.com While classical methods can be challenging, numerous metal-catalyzed and metal-free coupling reactions have emerged.

Transition metal-catalyzed approaches include palladium-catalyzed methods that use alternatives to introduce the carbonyl group and iron-catalyzed synthesis via the dehydrogenative coupling of methanol (B129727) and amines. mdpi.com Copper-catalyzed reactions have also been developed for the high-throughput synthesis of pharmaceutically relevant ureas. mdpi.com More recently, oxovanadium(V) compounds have been shown to efficiently catalyze the synthesis of both symmetrical and unsymmetrical ureas from disilylamines and carbon dioxide under ambient pressure. nih.gov

In the realm of metal-free synthesis, hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (PhI(OAc)₂), have gained prominence. mdpi.com These reagents act as mild oxidants and coupling mediators, allowing for the synthesis of unsymmetrical ureas by coupling amides and amines under gentle conditions, thereby avoiding the need for metal catalysts, high temperatures, or inert atmospheres. mdpi.comresearchgate.net This method has a broad substrate scope and is suitable for the late-stage functionalization of complex molecules. researchgate.net

Table 2: Examples of Modern Coupling Reactions for Unsymmetrical Urea Synthesis

| Reaction Type | Catalyst/Mediator | Reactants | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Pd/C | Azides, Amines, CO | Forms unsymmetrical ureas with N₂ as the only byproduct. organic-chemistry.org |

| Oxovanadium(V)-Catalyzed Coupling | NH₄VO₃ | Disilylamines, Amines, CO₂ | Proceeds without additives; applicable to chiral ureas. nih.gov |

Green Chemistry Approaches in Urea Synthesis (e.g., CO₂ Utilization)

Growing environmental concerns have spurred the development of "green" synthetic routes that minimize hazardous substances and energy use. rsc.orgresearchgate.net A key focus in this area is the use of carbon dioxide (CO₂) as an inexpensive, abundant, and non-toxic C1 building block. researchgate.netacs.org

Electrochemical synthesis represents a promising green approach, where CO₂ and nitrate (B79036) (NO₃⁻) can be converted into urea under ambient conditions. rsc.orgacs.org For instance, a defect-rich indium oxide nanotube (In₂O₃-NT) material has been shown to be an efficient electrocatalyst for this conversion. rsc.org Similarly, a ruthenium-modified copper foam electrode has demonstrated the ability to produce urea from nitrate and CO₂ with high selectivity. acs.org

Catalytic systems that directly utilize CO₂ without the need for high pressures are also being developed. An oxovanadium(V)-catalyzed system can produce unsymmetrical ureas from disilylamines and amines using CO₂ at ambient pressure. acs.org These methods align with the principles of green chemistry by converting a greenhouse gas into a valuable chemical product, a concept sometimes referred to as "Blue Urea" when the CO₂ is captured from industrial flue gases. researchgate.net The broader strategy involves using green ammonia (B1221849), produced via electrolysis, and captured CO₂ to create a more sustainable urea production cycle. ureaknowhow.comrsc.org

Targeted Synthesis of Benzyloxyurea Derivatives

The synthesis of specific congeners like this compound involves strategies that go beyond general urea formation, requiring precise control over the molecular architecture.

Strategic Design Principles for Benzyloxyurea Scaffolds

Benzyloxyurea derivatives are often designed and synthesized as potential therapeutic agents, building upon the structural framework of hydroxyurea, a drug used in the treatment of some cancers. nih.govresearchgate.net The design strategy frequently involves introducing various substituents at the O-position (the benzyloxy group) and the N'-position of the urea core to explore how these changes affect biological activity. asianpubs.org

For example, a series of benzyloxyurea derivatives were synthesized by introducing different benzyl groups on the oxygen and various amine moieties (including those derived from amino acids) on the nitrogen. asianpubs.org The goal of this molecular modification is to enhance the parent compound's efficacy or confer novel properties, such as improved anticancer activity. nih.govjst.go.jp The 2,6-dichloro substitution pattern on the benzyl group of this compound is a specific structural choice intended to modulate the compound's electronic and steric properties, which can influence its interaction with biological targets. ontosight.ai

Regioselective Functionalization Techniques for Benzyloxyurea Core Structures

Achieving the desired substitution pattern on a benzyloxyurea scaffold requires regioselective functionalization. This involves directing chemical reactions to a specific position on the molecule while leaving other potentially reactive sites untouched.

A common strategy involves a multi-step synthesis using protecting groups and activated intermediates. For instance, a benzyloxyamine can be reacted with an activating agent like 4-nitrophenyl chloroformate to produce a stable carbamate (B1207046) intermediate. jst.go.jp This intermediate can then be selectively reacted with a chosen amine (such as a substituted aniline) at the desired nitrogen atom to form the final unsymmetrical benzyloxyurea derivative. jst.go.jp This approach provides excellent control over the final structure.

Another method involves the direct, regioselective alkylation of a pre-formed benzyloxyurea. A patent describes the synthesis of N-benzyl-N-benzyloxyurea by first deprotonating benzyloxyurea with a base (potassium hydroxide) and then reacting it with benzyl chloride. google.com This directs the benzylation to a specific nitrogen atom. Similarly, the synthesis of N-hydroxyureas can be achieved by reacting amines with a pre-functionalized reagent like 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by the removal of the O-benzyl protecting group via hydrogenation. researchgate.net These techniques are crucial for building the specific architecture of compounds like this compound and its analogs.

Specific Synthetic Pathways Relevant to this compound

The creation of this compound involves the formation of an ether linkage to the oxygen of a hydroxyurea backbone and the attachment of the specific 2,6-dichlorobenzyl group.

Derivatization Strategies from Hydroxyurea Precursors

Hydroxyurea (HU) serves as a primary and logical starting point for the synthesis of this compound. nih.gov As a molecule with the structural formula H₂N-CO-NH-OH, it provides the core urea skeleton and a hydroxyl group amenable to derivatization. The principal strategy involves the O-alkylation of the hydroxyl group.

A general approach is the reaction of a hydroxyurea salt with an appropriate alkylating agent. For instance, benzyloxyurea can be prepared by reacting hydroxyurea with a benzyl halide. google.com This fundamental reaction can be adapted for more complex substituted benzyl groups. The synthesis typically begins with the deprotonation of the hydroxyl group on the hydroxyurea precursor to form a more nucleophilic alkoxide, which then reacts with the electrophilic benzyl halide.

Another method involves the reaction of hydroxylamine (B1172632) with an isocyanate. Benzyloxyureas have been prepared through reactions of diethyl 3-benzyloxyamino-propyl-phosphonate with isocyanates. researchgate.net This pathway builds the urea moiety around a pre-formed benzyloxyamine. Synthesis can also start from hydroxylamine hydrochloride and sodium cyanate. lookchem.com These methods highlight that the hydroxyurea core can be either a starting reagent or formed in situ during the synthetic sequence.

Methods for Incorporating 2,6-Dichlorobenzyl Moieties into Urea Skeletons

The introduction of the 2,6-dichlorobenzyl group is a critical step that defines the final compound. The most direct method is the reaction of a hydroxyurea precursor with 2,6-dichlorobenzyl halide (e.g., bromide or chloride). nih.gov This is a classic Williamson ether synthesis, where the oxygen of the hydroxyurea acts as the nucleophile to displace the halide from the benzylic carbon.

An alternative pathway involves building the molecule from a different direction. For example, O-benzylhydroxylamine hydrochloride can be reacted with a chloroformate, such as 4-nitrophenylchloroformate, to create an activated intermediate. asianpubs.org This intermediate can then be reacted with an appropriate amine to form the final urea structure. Adapting this for the target compound would involve starting with O-(2,6-dichlorobenzyl)hydroxylamine.

Furthermore, the synthesis of various N,N'-disubstituted ureas can be achieved by reacting an amine with an isocyanate. nih.gov In the context of this compound, this would entail the reaction of O-(2,6-dichlorobenzyl)hydroxylamine with a source of cyanic acid or a protected isocyanate. Another sophisticated method uses phenyl carbamates, which react with amines in a solvent like dimethyl sulfoxide (B87167) (DMSO) to produce ureas in high yields at ambient temperatures. google.com

A summary of potential synthetic routes is presented in the table below.

| Starting Materials | Reagents | Product | Synthetic Approach |

| Hydroxyurea, 2,6-Dichlorobenzyl Bromide | Base (e.g., KOH, NaH) | This compound | O-Alkylation |

| O-(2,6-Dichlorobenzyl)hydroxylamine | Potassium Cyanate (KOCN) | This compound | Urea formation |

| O-(2,6-Dichlorobenzyl)hydroxylamine | N,N'-Carbonyldiimidazole (CDI) / Amine | This compound | Urea formation |

| Phenyl N-(hydroxy)carbamate | 2,6-Dichlorobenzylamine | This compound | Carbamate-Amine Condensation |

Challenges and Innovations in the Synthesis of Highly Substituted Benzyloxyureas

The synthesis of highly substituted benzyloxyureas, especially those with ortho-substituents like the 2,6-dichloro variant, is fraught with challenges. A primary obstacle is steric hindrance. The two chlorine atoms on the benzyl ring significantly impede the approach of nucleophiles to the benzylic carbon, slowing down the desired Sₙ2 reaction and often requiring more forcing conditions.

A major competing reaction is bis-benzylation or di-alkylation, where both the oxygen and a nitrogen atom of the urea moiety are alkylated. This issue is particularly pronounced with sterically hindered halides like 2,6-difluorobenzyl bromide, where such side products are formed in significant amounts. asianpubs.org The challenge lies in achieving regioselective mono-alkylation on the oxygen atom. The inherent reactivity of the urea nitrogens can lead to a mixture of products that are difficult to separate, thereby reducing the yield of the desired compound.

Furthermore, traditional methods often suffer from poor conversion rates. For instance, reactions using bases like sodium hydroxide (B78521) or sodium hydride in combination with benzyl halides have been reported to result in poor conversions, with significant amounts of starting material remaining even after extended reaction times and with an excess of reagents. asianpubs.org

Innovation in this area has focused on developing new catalytic systems and reaction conditions to overcome these hurdles. One notable advancement is the use of dry potassium fluoride (B91410) on alumina (B75360) in combination with benzyl chloride in acetonitrile. This specific combination has been shown to be essential for successful and regioselective mono-alkylation of similar phenolic structures, producing significantly less of the bis-alkylation byproduct compared to other base-solvent systems. asianpubs.org This highlights a shift towards milder, more selective reagents to control the reaction outcome. The use of microwave-assisted synthesis has also been explored to accelerate reactions and improve yields in the synthesis of related heterocyclic structures. beilstein-journals.org

Optimization of Reaction Conditions and Synthetic Yields for this compound

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing side reactions. The choice of base, solvent, temperature, and reaction time are all critical parameters.

Research into the synthesis of related hydroxyurea derivatives has shown that many common base-solvent combinations are unsatisfactory. asianpubs.org For example, the use of strong bases like sodium hydride (NaH) in dimethylformamide (DMF) or alkali hydroxides (NaOH, KOH) in aqueous alcohol often leads to incomplete reactions and the formation of undesired side products. asianpubs.org

The table below summarizes the outcomes of various attempted reaction conditions for the benzylation of hydroxyurea-like precursors, highlighting the challenges encountered.

| Base | Solvent | Alkylating Agent | Outcome / Challenges | Reference |

| NaOH / KOH | Aqueous Alcohol | Benzyl Halide | Poor conversion (20-45% starting material remaining), 8-20% bis-benzylation product. | asianpubs.org |

| NaH | DMF | Benzyl Bromide | Incomplete reaction (17-25% starting material remaining) even with excess reagents. | asianpubs.org |

| Triton B | - | Benzyl Halide | Unsatisfactory yields. | asianpubs.org |

| Methyl Magnesium Bromide | - | Benzyl Halide | Unsatisfactory yields. | asianpubs.org |

| Di-isopropyl ethylamine | - | Benzyl Halide | Unsatisfactory yields. | asianpubs.org |

A significant breakthrough in optimizing such reactions was the discovery of a highly efficient and regioselective synthesis method. asianpubs.org This innovative approach provides a template for optimizing the synthesis of this compound.

Optimized Conditions for Regioselective Benzylation:

Base: Dry Potassium Fluoride (KF)

Solvent: Acetonitrile (CH₃CN)

Alkylating Agent: Benzyl Chloride (as opposed to bromide)

Key Insight: This specific combination proved crucial for achieving mono-alkylation with minimal formation of the bis-benzylation byproduct, a significant improvement over previously attempted methods. asianpubs.org

This optimized protocol underscores the importance of a systematic approach to reaction development, where the careful selection of reagents and conditions can overcome inherent challenges posed by sterically hindered and multifunctional substrates.

Elucidation of Reaction Mechanisms in Benzyloxyurea Synthesis

The synthesis of benzyloxyureas, including this compound, can be achieved through several strategic pathways, each with distinct reaction mechanisms.

One common method involves the reaction of a benzyloxyamine precursor with a source of the urea carbonyl group. For instance, N-benzyloxyurea can be synthesized by reacting benzyloxyamine hydrochloride with sodium cyanate in an aqueous environment. researchgate.net The mechanism proceeds via the nucleophilic attack of the amino group of benzyloxyamine on the cyanate ion (NCO⁻), followed by protonation to yield the final urea product.

Another established route is the reaction of O-benzylhydroxylamines with isocyanates. researchgate.net This reaction is a straightforward nucleophilic addition where the nitrogen atom of the hydroxylamine attacks the electrophilic carbon of the isocyanate, forming the N-C bond of the urea functionality. A patent describes a specific example, the synthesis of N-benzyl-N-benzyloxyurea, which is formed from the reaction of benzyloxyurea with benzyl chloride in the presence of a base like potassium hydroxide. google.com In this case, the base deprotonates the benzyloxyurea, creating a nucleophile that then attacks the benzyl chloride in a nucleophilic substitution reaction.

A modified Scotten-Baumann reaction has also been employed for the synthesis of 1-(benzoyloxy)urea derivatives, which are structurally related to benzyloxyureas. lpnu.uaresearchgate.net This involves the acylation of hydroxyurea with a benzoyl chloride derivative in a solvent like tetrahydrofuran. While this yields an oxy-acyl bond rather than an oxy-benzyl ether, the general principle of acylating a hydroxyurea core is a key synthetic strategy.

Furthermore, benzyloxyureas can serve as building blocks for more complex heterocyclic structures. For example, they can undergo [3+3]-coupling reactions with donor-acceptor cyclopropanes, catalyzed by Lewis acids, to form substituted tetrahydropyrimidinones. dokumen.pub

The synthesis of benzyloxyurea derivatives often starts from protecting commercially available hydroxyurea with a benzyl group. The resulting 1-(benzyloxy)urea can then undergo further reactions, such as condensation with diethyl malonate under microwave irradiation, to form cyclic compounds like 1-(benzyloxy)barbituric acid. nih.gov

| Starting Materials | Reagents | Product Type | Reaction Type | Reference |

| Benzyloxyamine | Sodium Cyanate (NaOCN) | N-Benzyloxyurea | Nucleophilic Addition | researchgate.net |

| Diethyl 3-benzyloxyamino-propyl-phosphonate | Isocyanates, KOCN, or Carbonyldiimidazole | Benzyloxyurea phosphonates | Nucleophilic Addition | researchgate.netgrafiati.com |

| Benzyloxyurea | Benzyl Chloride, KOH | N-benzyl-N-benzyloxyurea | Nucleophilic Substitution | google.com |

| Hydroxyurea | Benzyl Bromide | 1-(Benzyloxy)urea | Williamson Ether Synthesis | nih.gov |

| Hydroxyurea | Benzoyl Chloride | 1-(Benzoyloxy)urea | Scotten-Baumann Reaction | lpnu.uaresearchgate.net |

Advanced Spectroscopic and Chromatographic Techniques for Mechanistic Pathway Determination

The elucidation of reaction pathways and the structural confirmation of this compound and its analogues rely heavily on a suite of advanced analytical techniques.

Spectroscopic Methods are fundamental for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized benzyloxyurea derivatives. jst.go.jpasianpubs.org Chemical shifts and coupling constants provide detailed information about the proton and carbon environments, confirming the presence of the benzyl group, the aromatic rings, and the urea moiety. For more complex reaction networks, such as those in urea-formaldehyde resin synthesis, detailed NMR studies including ¹⁵N NMR have been instrumental. osf.io Given that key reactions directly involve the nitrogen centers, ¹⁵N NMR can provide a much greater level of detail, allowing for the clear distinction between various intermediates and products. osf.io

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea group (around 1650 cm⁻¹), and C-O stretching are used to confirm the formation of the desired product. jst.go.jpasianpubs.org Near-infrared (NIR) spectroscopy has also been applied to study hydrogen bonding in urea-containing polymers, with specific absorbances assigned to free and hydrogen-bonded urea carbonyl groups. core.ac.uk

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and confirming their elemental composition, often through high-resolution mass spectrometry (HRMS). lpnu.uaasianpubs.org

Chromatographic Techniques are crucial for monitoring reaction progress, purifying products, and analyzing purity.

Thin-Layer Chromatography (TLC): TLC is widely used to monitor the progress of synthesis reactions in real-time. google.comias.ac.in

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the purification and purity assessment of benzyloxyurea derivatives. nih.gov Methods coupled with UV or fluorescence detectors provide high sensitivity and specificity for quantitative analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry is a powerful tool for analyzing complex reaction mixtures. LC-MS can separate individual components while providing mass information for their identification, which is invaluable for mechanistic studies. nih.gov

| Technique | Application | Information Obtained | Reference |

| ¹H, ¹³C, ¹⁵N NMR | Structure Elucidation, Mechanistic Studies | Chemical environment of atoms, connectivity, distinction of intermediates | jst.go.jposf.io |

| IR / NIR Spectroscopy | Functional Group Identification | Presence of N-H, C=O, C-O bonds; hydrogen bonding state | asianpubs.orgcore.ac.uk |

| Mass Spectrometry (MS/HRMS) | Molecular Weight Determination | Molecular formula confirmation, fragmentation patterns | lpnu.uaasianpubs.org |

| HPLC | Purification, Purity Analysis | Separation of compounds, quantification | nih.govnih.gov |

| LC-MS | Analysis of Complex Mixtures | Separation and identification of components | nih.gov |

Molecular Recognition and Binding Mechanisms of Urea-Containing Ligands

The urea functionality is a cornerstone of molecular recognition in many biological and chemical systems due to its unique electronic and structural properties. It can act as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen), enabling it to form robust and specific interactions with target molecules. nih.govresearchgate.net

Hydrogen bonds are a primary force driving the interaction of urea-containing ligands with their biological targets. mdpi.com The two polarized N-H bonds and the carbonyl oxygen of the urea moiety are ideally positioned to form multiple hydrogen bonds, often in a bifurcated manner. rsc.org This capability is so significant that the urea group is considered a "privileged" structure in supramolecular chemistry for anion recognition. acs.org

In protein-ligand complexes, the urea functionality is frequently observed forming strong hydrogen bonds with amino acid residues in the active site. For example, in diaryl urea complexes, the urea moiety forms an average of 2.1 hydrogen bonds with surrounding residues, with the carbonyl oxygen being the most frequent participant as a hydrogen bond acceptor. mdpi.com X-ray crystal structures of benzyloxyurea derivatives consistently show extensive intermolecular N-H···O hydrogen bonding networks that stabilize the crystal lattice. researchgate.net These same interactions are critical for stabilizing the ligand within a protein's binding pocket. Molecular docking studies of benzyloxyurea derivatives with enzymes like ribonucleotide reductase show specific hydrogen bonds between the urea's NH and C=O groups and key residues such as glutamine and leucine. jst.go.jp

While hydrogen bonding is crucial, non-covalent π-interactions, including π-π stacking and NH-π interactions, also play a vital role in the molecular association of ligands containing both urea and aromatic groups, such as this compound. mdpi.comnih.gov

Studies have shown that the urea group itself can engage in favorable stacking interactions with aromatic side chains of amino acids like tryptophan, phenylalanine, and tyrosine. nih.govnih.gov These interactions can occur in two primary geometries: a parallel arrangement leading to π-π stacking and a perpendicular orientation resulting in an NH-π interaction. nih.gov Such interactions are believed to be highly relevant in processes like urea-assisted protein denaturation, where urea accumulates favorably near aromatic groups. nih.gov In a study of diaryl ureas, it was found that ligands containing additional aromatic groups formed a greater number of nonbonded interactions with their target proteins, highlighting the contribution of these π-interactions. mdpi.com The presence of the dichlorobenzyl group in this compound provides a rich π-system that can participate in these critical stacking interactions within a biological target.

The geometry and conformational flexibility of urea derivatives are key determinants of their binding affinity and specificity. The urea functional group exhibits a degree of conformational restriction due to the delocalization of lone pair electrons from the nitrogen atoms into the adjacent carbonyl group. nih.gov This gives the C-N bonds partial double-bond character and favors a planar geometry.

For N,N'-disubstituted ureas, a strong preference for a trans/trans conformation is typically observed, although cis/trans conformations can be stabilized by intramolecular hydrogen bonds. researchgate.net In the crystal structures of benzyloxyurea analogues, the dihedral angle between the plane of the urea group and the attached benzene (B151609) ring varies, indicating some conformational flexibility. For example, in 1-(3-Chlorobenzyloxy)urea, four independent molecules in the asymmetric unit exhibited dihedral angles ranging from 17.5° to 89.1°. researchgate.net This conformational adaptability allows the ligand to orient itself optimally within a binding site to maximize favorable interactions. Computational studies and ¹H NMR analysis of conformationally restricted urea derivatives have been used to understand the relationship between their three-dimensional structure and biological activity. nih.govnih.gov

Role of π-Interactions and Aromatic Stacking in Molecular Association

Enzymatic Interaction Mechanisms Involving Benzyloxyurea Derivatives

Benzyloxyurea derivatives have been investigated as inhibitors of several enzymes, with ribonucleotide reductase (RR) being a prominent target. jst.go.jpias.ac.in RR is essential for DNA synthesis and repair, making it an attractive target for anticancer therapies. jst.go.jp Hydroxyurea, a simple analogue, is a clinically used RR inhibitor. jst.go.jp

Mechanistic studies, primarily through molecular docking simulations, have provided insights into how benzyloxyurea derivatives interact with the RR active site. These compounds are designed to mimic the binding of the C-terminal peptide of the R2 subunit of RR, which binds to a hydrophobic cavity on the R1 subunit. jst.go.jp

Docking studies of potent benzyloxyurea derivatives show that they fit well into the active site of RR. jst.go.jpias.ac.in The interactions are typically characterized by:

Hydrophobic Interactions: The benzyl group of the ligand inserts into a hydrophobic pocket of the enzyme, interacting with nonpolar residues such as leucine, methionine, and tyrosine. jst.go.jp

Hydrogen Bonding: The urea moiety is critical for anchoring the inhibitor in the active site. Hydrogen bonds are formed between the urea's NH and C=O groups and the side chains or backbone amides of polar residues like glutamine, arginine, and lysine. jst.go.jp

Structure-Mechanism Relationships for this compound

While comprehensive mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature, the structure-mechanism relationships can be largely inferred from research on analogous urea-based compounds and molecules containing the 2,6-dichlorobenzyl moiety. The biological activity of such compounds is intrinsically linked to the interplay of its three main structural components: the urea functional group, the benzyloxy linker, and the dichlorinated phenyl ring.

The urea moiety is a well-established pharmacophore known for its unique hydrogen bonding capabilities, which are crucial for drug-target interactions. nih.gov The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. researchgate.net This allows urea-based compounds to form strong and specific interactions with the active sites of various enzymes, such as kinases, proteases, and hydrolases. nih.govfrontiersin.org For instance, in the inhibition of c-Raf kinase by the diaryl urea drug sorafenib, the urea group forms two critical hydrogen bonds with the carboxylate side chain of a glutamate (B1630785) residue and the peptide nitrogen of an aspartate residue within the enzyme's active site. frontiersin.org This bidentate hydrogen-bonding pattern is a common feature that contributes to the high affinity of many urea-based inhibitors.

The 2,6-dichloro substitution on the benzyl group significantly influences the compound's physicochemical properties and, consequently, its mechanism of action. The presence of two chlorine atoms in the ortho positions of the phenyl ring has several effects:

Electronic Properties : The chlorine atoms are electron-withdrawing, which can affect the electronic distribution of the entire molecule and its interaction with biological targets.

Steric Hindrance : The ortho-substituents can force the phenyl ring to adopt a specific conformation relative to the rest of the molecule, which may be crucial for fitting into a constrained enzyme binding pocket.

Metabolic Stability : Halogen atoms, like chlorine, can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and in vivo half-life. nih.gov

Research on various enzyme inhibitors has highlighted the importance of such substitutions. For example, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 2,6-dichloro-3,5-dimethoxyphenyl group was identified as a key feature for potent activity. mdpi.com Similarly, studies on antifolates have shown that 2',6'-dichloro substitution can impact the binding affinity for dihydrofolate reductase (DHFR). nih.gov

The activity of analogues often depends on the specific placement and nature of substituents on the phenyl ring. For example, in a study of urea derivatives as anti-tuberculosis agents targeting epoxide hydrolases, modifications to the aryl ring were explored. nih.gov While substitutions were generally tolerated, the specific pattern influenced the potency against different epoxide hydrolase enzymes. nih.govresearchgate.net In another example, with antimicrobial urea derivatives, compounds with a 3,4-dichlorophenyl group showed potent activity against certain bacterial strains. mdpi.com

The benzyloxy linker connects the urea pharmacophore to the dichlorophenyl ring. This linker provides a degree of conformational flexibility, allowing the two key functional ends of the molecule to orient themselves optimally for binding to a target protein. The length and nature of this linker are often critical for activity. Studies on diaryl urea benzyloxy hybrids as VEGFR-2 inhibitors have shown that the benzyloxy group is a key structural element, with modifications to it significantly affecting inhibitory potency. nih.gov

The tables below summarize structure-activity relationship (SAR) data from studies on analogous compounds, illustrating how modifications to the core structure can impact biological activity.

Table 1: Influence of Phenyl Ring Substitution on Anti-Tuberculosis Activity of Adamantyl Urea Derivatives This table demonstrates how different substitutions on the phenyl ring of a 1-adamantyl-3-phenyl urea scaffold affect the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (M. tb) and inhibition of the human soluble epoxide hydrolase (sEH).

| Compound | R (Substitution on Phenyl Ring) | M. tb MIC (µg/mL) | % Inhibition of human sEH (at 100 nM) |

| 1 | 4-CF₃ | 0.01 | 87 |

| 2 | 4-OCF₃ | 0.02 | 84 |

| 3 | 4-Cl | 0.01 | 48 |

| 4 | 3-CF₃ | 0.04 | 69 |

| 5 | 3,4-di-Cl | 0.08 | 79 |

| 6 | 3,5-di-CF₃ | 0.02 | 44 |

| Data sourced from a study on urea derivatives as anti-tuberculosis agents. nih.gov |

Table 2: Structure-Activity Relationship of Diaryl Urea Derivatives as VEGFR-2 Inhibitors This table shows the impact of substitutions on a diaryl urea scaffold containing a benzyloxy moiety on the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

| Compound | R¹ | R² | IC₅₀ (µM) |

| 7a | H | H | >50 |

| 7e | 4-Cl, 3-CF₃ | H | 0.11 |

| 7f | 4-Cl, 3-CF₃ | 2-F | 0.12 |

| 7g | 4-Cl, 3-CF₃ | 4-F | 0.09 |

| 7k | 4-OCH₃ | H | 0.28 |

| 7l | 4-OCH₃ | 2-F | 4.15 |

| Data from a study on diaryl urea benzyloxy hybrids as VEGFR-2 inhibitors. nih.gov |

Computational Chemistry and Theoretical Studies on 1 2,6 Dichlorobenzyloxy Urea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, molecular orbitals, and predict chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of medicinal interest. aimspress.comscispace.com For 1-(2,6-Dichlorobenzyloxy)urea, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict a variety of properties. researchgate.netresearchgate.net

Studies on the related compound 1-(benzyloxy)urea have utilized DFT to compute structural parameters (bond lengths and angles), vibrational frequencies (FT-IR and Raman spectra), and NMR chemical shifts. researchgate.netresearchgate.net These studies show good agreement between computed and experimental values. researchgate.net For this compound, DFT would be crucial in determining the influence of the two chlorine atoms on the geometry and electronic properties of the phenyl ring and the benzyloxyurea (B188258) backbone. The electron-withdrawing nature of the chlorine atoms is expected to significantly alter the electron density distribution across the molecule.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net In a study of 1-(4-methoxyphenyl)-1H-imidazole, the HOMO-LUMO gap was calculated to be 5.27 eV, indicating a stable molecule. researchgate.net Similar calculations for this compound would quantify its electronic stability and predict sites susceptible to electrophilic or nucleophilic attack through analysis of the molecular electrostatic potential (MEP).

Table 1: Predicted Molecular Properties of Benzyloxyurea Derivatives from DFT Calculations This table presents data from theoretical studies on related benzyloxyurea compounds to infer properties for this compound.

| Property | Value (for 1-(benzyloxy)urea) | Computational Method | Reference |

| Optimized Geometry | Non-planar | B3LYP/6-311++G(2d,2p) | researchgate.net |

| HOMO Energy | Not specified in snippet | B3LYP/6-311++G(2d,2p) | researchgate.net |

| LUMO Energy | Not specified in snippet | B3LYP/6-311++G(2d,2p) | researchgate.net |

| Energy Gap (ΔE) | Not specified in snippet | B3LYP/6-311++G(2d,2p) | researchgate.net |

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are often used for high-accuracy calculations of reaction mechanisms and energetics. These methods are computationally more demanding but can provide a more rigorous description of chemical processes. arxiv.org

For this compound, ab initio molecular dynamics (AIMD) could be used to study its decomposition pathways or its reactions with biological targets. arxiv.orgnih.gov Such simulations can reveal the role of solvent molecules, like water, which can actively participate in reaction mechanisms, for instance, through proton transfer. arxiv.org Studies on the decomposition of urea (B33335) have shown that the explicit consideration of solvent interactions is crucial for an accurate description of the reaction dynamics and for calculating reaction free energies and rates. arxiv.org The use of enhanced sampling methods like metadynamics within an ab initio framework allows for the exploration of reactions that occur on timescales typically inaccessible to standard AIMD. arxiv.orgnih.gov By applying these techniques, one could characterize the transition states for key reactions involving this compound, providing detailed, atomic-level insight into its chemical behavior. nih.gov

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about conformational changes, molecular motions, and intermolecular interactions. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of this compound, identifying low-energy conformations and the barriers between them. The urea functional group itself can adopt different conformations (e.g., cis/trans), and the rotational barriers can be significant. researchgate.net Studies on N,N'-disubstituted ureas have shown a strong preference for the trans/trans conformation. researchgate.net

The presence of the bulky 2,6-dichloro-substituted benzyl (B1604629) group will impose significant steric constraints, influencing the preferred orientation of the benzyloxy moiety relative to the urea group. MD simulations can map these preferences and assess the relative stability of different conformers in various environments, such as in aqueous solution or a nonpolar solvent. nih.govnih.gov This information is critical for understanding how the molecule might present itself to a biological target.

Table 2: Conformational Preferences of Urea Derivatives This table is based on general findings for substituted ureas and provides a basis for predicting the conformational behavior of this compound.

| Dihedral State | Preference in Acyclic N,N'-disubstituted Ureas | Stabilizing Factors | Reference |

| trans/trans | Strong Preference | Planar conformation, minimized steric hindrance | researchgate.net |

| cis/trans | Minor Preference | Can be stabilized by intramolecular hydrogen bonds | researchgate.net |

| cis/cis | Generally Disfavored | High steric clash | researchgate.net |

A primary application of MD simulations in drug discovery is to model the interaction between a ligand and its protein target. nih.govarxiv.org If a biological target for this compound were identified, MD simulations could be used to predict its binding mode and estimate the binding affinity. These simulations provide a dynamic picture of the ligand-receptor complex, revealing key hydrogen bonds, hydrophobic interactions, and the role of water molecules in the binding site. nih.govmdpi.com

For instance, simulations of urea-peptide hybrids with Neuropilin-1 have shown how the urea moiety can form crucial hydrogen bonds with specific amino acid residues like Glu319. mdpi.com Similarly, simulations of biased agonists at the μ-opioid receptor revealed that while the urea group might not form stable direct interactions, it can engage in transient water-mediated interactions with the receptor. nih.gov For this compound, MD simulations would clarify how the dichlorobenzyl group fits into a binding pocket and how the benzyloxyurea core establishes interactions that determine binding specificity and affinity.

Conformational Landscape Exploration and Stability Assessments

In Silico Screening and Computational Lead Optimization Strategies for Benzyloxyurea Scaffolds

Computational methods are integral to modern drug discovery, from initial hit identification to lead optimization. nih.govuni-bonn.de The benzyloxyurea scaffold represents a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for developing ligands for multiple targets. researchgate.net

In silico screening techniques, such as molecular docking, can be used to virtually screen large libraries of compounds against a protein target to identify potential hits. researchgate.netuad.ac.id Studies on 1-(benzoyloxy)urea derivatives have used docking to predict anti-cancer activity against the enzyme ribonucleotide reductase. researchgate.netlpnu.ua The results of such in silico tests, often expressed as a scoring function like the Rerank Score, correlate with experimentally determined biological activity (e.g., IC50 values). researchgate.netlpnu.ua

Once a hit compound like this compound is identified, computational lead optimization strategies are employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.govuni-bonn.de This involves iterative design, where modifications are made to the lead structure in silico, and their effects are predicted using computational tools. For the benzyloxyurea scaffold, this could involve modifying the substitution pattern on the phenyl ring or altering the urea portion to enhance target interactions or improve properties like solubility. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, guiding the design of more potent analogs. researchgate.net

Cheminformatics and Data Mining Approaches for Urea Derivative Analysis

Cheminformatics and data mining have emerged as powerful strategies for analyzing large datasets of chemical compounds, including the vast family of urea derivatives. These approaches allow researchers to identify trends in structural conformations, intermolecular interactions, and structure-activity relationships that are not apparent from studying single molecules.

Detailed research findings from data mining the Protein Data Bank (PDB) have revealed significant patterns in how urea derivatives, particularly diaryl ureas, interact with biological targets. mdpi.com A comprehensive analysis of 150 ligands containing the diaryl urea scaffold found that these molecules can span a wide spatial area within protein binding pockets, which is largely determined by the nature and length of their substituents. mdpi.com This derivatization is crucial for modulating binding affinity and selectivity by forming new nonbonded interactions. mdpi.com

Analysis of these protein-ligand complexes shows that diaryl ureas with aromatic R groups form an average of 35.9 nonbonded interactions with their protein targets, while those with non-aromatic R groups form an average of 21.5 interactions. mdpi.com This highlights the importance of aromatic moieties in establishing strong and specific binding. The urea core itself is consistently involved in hydrogen bonding, while the substituted aryl rings frequently participate in π-π stacking, CH-π, and cation-π interactions. nih.govmdpi.com

Furthermore, data mining of crystallographic databases combined with quantum chemical calculations helps to understand the conformational preferences of urea and thiourea (B124793) derivatives. researchgate.net While diarylureas show a strong preference for the anti,anti- conformation, diarylthioureas adopt a mix of anti,anti- and anti,syn- conformers. researchgate.net Automated tools have been developed to compile structural information from databases and perform conformational clustering, providing a systematic overview of the conformational landscape. researchgate.net Such analyses, applied to a virtual library containing chlorinated benzyloxyurea structures like this compound, could predict preferred conformations and potential intermolecular interaction patterns, guiding the design of new molecules with specific properties.

Table 1: Common Nonbonded Interactions of Diaryl Ureas in Protein Binding Sites

This table summarizes the types and average number of nonbonded interactions for diaryl urea derivatives as identified through data mining of the Protein Data Bank (PDB). The data distinguishes between derivatives with non-aromatic and aromatic substituents.

| Interaction Type | Average Count (Non-Aromatic R Groups) mdpi.com | Average Count (Aromatic R Groups) mdpi.com | Description |

| Total Nonbonded Interactions | 21.5 | 35.9 | The total number of observed noncovalent interactions between the ligand and protein. |

| Urea Moiety Interactions | 18.3 | Not specified | Interactions directly involving the core urea functional group, primarily hydrogen bonds. |

| Hydrogen Bonds | Consistently Observed | Consistently Observed | The urea N-H groups act as hydrogen bond donors and the carbonyl oxygen as an acceptor. nih.gov |

| π-π Stacking | Not applicable | Frequently Observed | Face-to-face or edge-to-face stacking between the aromatic rings of the ligand and aromatic residues of the protein (e.g., Phe, Tyr, Trp). nih.gov |

| CH-π Interactions | Infrequent | Frequently Observed | Interaction between a C-H bond (often from the protein) and the π-system of the ligand's aromatic rings. mdpi.com |

Development and Validation of Novel Computational Models for Chlorinated Benzyloxyurea Structures

The development of reliable computational models is essential for accurately predicting the properties of novel molecules like this compound. This process involves creating a theoretical representation of the molecule and then validating it against experimental data or higher-level computations to ensure its predictive power. psu.edufda.gov

The development of a computational model for a chlorinated benzyloxyurea would typically begin with selecting an appropriate level of theory, such as Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size. nih.govacs.orgresearchgate.net A basis set, such as 6-311++G(2d,2p), would be chosen to accurately describe the electronic distribution around the atoms, including the chlorine atoms. researchgate.netresearchgate.net The initial step is a geometry optimization to find the molecule's lowest energy conformation. For this compound, this would involve determining the rotational barriers around the C-O and N-O bonds and the orientation of the dichlorobenzyl group relative to the urea moiety. A nonplanar geometry would be expected, similar to that calculated for the parent compound, 1-(benzyloxy)urea. researchgate.net

Validation is a critical step to establish the credibility of the computational model. fda.gov This involves comparing the model's predictions with known data. psu.edu For a new molecule, this often means synthesizing the compound and performing spectroscopic analysis. The calculated vibrational frequencies (IR and Raman), NMR chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis) can then be compared directly with experimental spectra. researchgate.netresearchgate.net

A study on 1-(benzyloxy)urea provides a clear example of this validation process. researchgate.net Researchers computed the molecular geometry, vibrational frequencies, and NMR chemical shifts using the DFT/B3LYP/6-311++G(2d,2p) method and found good agreement with their experimental FT-IR, Raman, and NMR measurements. researchgate.net For instance, the calculated and experimental ¹³C NMR chemical shifts for the carbonyl carbon were in close agreement, as were the frequencies for key vibrational modes like C=O stretching. researchgate.net This strong correlation between computed and experimental values validates the computational model, giving confidence in its ability to predict other properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity and electronic transitions. researchgate.netresearchgate.net A similar, rigorously validated model for this compound would be invaluable for predicting its behavior and guiding its potential applications.

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for 1-(Benzyloxy)urea

This table illustrates the validation of a computational model for 1-(benzyloxy)urea by comparing experimentally measured spectroscopic values with those calculated using DFT (B3LYP/6-311++G(2d,2p)). The strong correlation supports the model's accuracy. Data sourced from Öztürk & Gökce (2019). researchgate.net

| Parameter | Experimental Value researchgate.net | Calculated Value researchgate.net |

| ¹H NMR (ppm, in DMSO) | ||

| NH ₂ (asym) | 9.07 | 6.15 |

| NH ₂ (sym) | 6.38 | 4.64 |

| O-NH | 6.38 | 5.98 |

| ¹³C NMR (ppm, in DMSO) | ||

| C=O | 158.4 | 158.8 |

| CH₂ | 77.2 | 84.5 |

| Vibrational Frequencies (cm⁻¹) | ||

| C=O Stretch | 1686 (IR), 1681 (Raman) | 1693 |

| C-O Stretch | - | 842 |

| sNH₂ Stretch | 1494 (IR) | 1544 |

Analytical Methodologies for the Characterization and Quantification of 1 2,6 Dichlorobenzyloxy Urea

Chromatographic Separation Techniques for Purity Assessment and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and semi-volatile byproducts that may be present in a sample of 1-(2,6-Dichlorobenzyloxy)urea. This method is particularly useful for monitoring the efficiency of a synthesis reaction and for identifying potential impurities. For many urea (B33335) derivatives, a derivatization step is necessary to increase their volatility for GC analysis. mdpi.comnih.gov Common derivatization agents include trimethylsilyl (B98337) (TMS) reagents, which react with the urea to form a more volatile TMS-urea derivative. mdpi.comnih.gov

The derivatized sample is then introduced into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and affinities for the column's stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. nih.govnih.gov By comparing the retention times and mass spectra of unknown peaks to those of known standards or library data, byproducts can be identified.

Potential byproducts in the synthesis of this compound could include unreacted starting materials, such as 2,6-dichlorobenzyl alcohol and hydroxyurea (B1673989), as well as side-products from competing reactions.

Table 1: Illustrative GC-MS Data for Byproduct Analysis of this compound

| Retention Time (min) | Compound | Putative Identification | Key m/z Fragments |

| 5.8 | 2,6-Dichlorobenzyl alcohol | Starting Material | 176, 141, 77 |

| 8.2 | This compound | Target Compound | 234, 175, 159 |

| 9.5 | Di(2,6-dichlorobenzyl) ether | Side-product | 314, 175, 139 |

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. rsc.org The diffraction data is used to generate an electron density map, from which the positions of the atoms can be determined. The structural information obtained from X-ray crystallography is crucial for confirming the compound's identity and for understanding its physical properties. Studies on related urea inclusion compounds have demonstrated the power of this technique in elucidating host-guest interactions and complex structural phases. rsc.orgnih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 13.15 |

| β (°) | 95.5 |

| Volume (ų) | 1140.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Quantitative Analytical Methods for Urea Derivatives in Research Matrices

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods are widely used for the quantitative analysis of urea and its derivatives due to their simplicity, speed, and cost-effectiveness. core.ac.ukiwaponline.comacs.orgresearchgate.netnih.govscirp.orgmdpi.com These methods typically involve a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.

One of the most common methods is based on the reaction of urea with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium, which forms a yellow chromophore that can be measured spectrophotometrically. acs.orgscirp.org Another well-established method utilizes diacetyl monoxime, which reacts with urea in the presence of an acid and an oxidizing agent to produce a pink-colored complex. core.ac.uknih.gov The choice of method may depend on the specific research matrix and the required sensitivity.

Table 3: Comparison of Common Colorimetric Reagents for Urea Determination

Electrochemical Detection Methods

Electrochemical methods offer a highly sensitive and selective approach for the quantification of urea derivatives. magtech.com.cnmdpi.comsemanticscholar.orgmdpi.com These techniques measure the electrical response (e.g., current or potential) generated by the electrochemical reaction of the analyte at an electrode surface.

For urea and its derivatives, two main strategies are employed: direct electrochemical oxidation/reduction and enzyme-based biosensors. Direct methods may involve the use of chemically modified electrodes to facilitate the electrochemical reaction of the urea moiety. mdpi.comsemanticscholar.org Enzyme-based biosensors typically utilize the enzyme urease, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. google.com The change in concentration of one of these products can then be monitored electrochemically. The applicability of urease-based sensors to substituted ureas like this compound would depend on the enzyme's substrate specificity.

Voltammetric techniques, such as differential pulse voltammetry, are often used for quantitative electrochemical analysis due to their high sensitivity and ability to discriminate between different analytes. mdpi.comsemanticscholar.org

Validation of Analytical Protocols for Research Purity and Identity of this compound

The validation of analytical methods is a critical step to ensure that they are suitable for their intended purpose and provide reliable and reproducible results. researchgate.netnih.govtandfonline.comresearchgate.net For the analysis of this compound in a research context, key validation parameters include specificity, linearity, accuracy, precision, and robustness.

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or byproducts.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. iwaponline.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in a spiked matrix. tandfonline.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). nih.gov

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, which indicates its reliability for routine use. researchgate.net

The development and validation of methods such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection are common for establishing the purity and identity of research compounds. researchgate.netnih.govtandfonline.comresearchgate.net

Table 4: Typical Validation Parameters for an HPLC Method for Purity Determination

| Parameter | Acceptance Criteria (Illustrative) |

| Specificity | Peak purity index > 0.995 |

| Linearity (R²) | ≥ 0.998 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD %) | ≤ 2.0% |

| Robustness | No significant impact on results from minor parameter changes |

常见问题

Q. What are the key synthetic pathways for 1-(2,6-Dichlorobenzyloxy)urea, and how can reaction conditions be optimized?

The compound is synthesized via a multi-step process:

- Step 1 : Williamson ether synthesis between 2,6-dichlorobenzyl bromide and methyl 3-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate .

- Step 2 : Hydrolysis of the ester group (e.g., using NaOH/EtOH) to yield 3-(2,6-dichlorobenzyloxy)benzoic acid.

- Step 3 : Coupling with a substituted aniline (e.g., methyl 3-amino-4-methylbenzoate) via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).

- Step 4 : Final urea formation via reaction with an isocyanate or carbamate derivative.

Q. Optimization Tips :

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzyloxy and urea moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and urea NH protons (δ 5.5–6.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 303.1).

- X-ray Crystallography : For absolute configuration determination. Use SHELXL for refinement, with data collected on a Bruker diffractometer (MoKα radiation, λ = 0.71073 Å). Hydrogen bonds can stabilize the crystal lattice .

Q. What safety precautions are critical when handling intermediates like 2,6-dichlorobenzyl bromide?

- Toxicity : 2,6-Dichlorobenzyl bromide is a lachrymator and skin irritant. Use PPE (gloves, goggles, fume hood).

- Storage : Store in amber vials at 4°C to prevent hydrolysis.

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?

- Data Collection : Ensure high-resolution data (θ > 25°) and low Rint (< 0.05) to minimize errors. Use low-temperature (120 K) data collection to reduce thermal motion .

- Refinement : Apply SHELXL constraints for disordered regions. Validate using checkCIF/PLATON to identify outliers (e.g., bond length deviations > 0.02 Å) .

- Case Study : For analogs like 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, twinning or pseudo-symmetry may require specialized refinement protocols .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Substituent Effects :

- 2,6-Dichloro vs. 2,4-Dichloro : Increased steric bulk at the 2,6-positions enhances target binding affinity in enzyme inhibition assays .

- Urea vs. Thiourea : Thiourea derivatives (e.g., 1-(2,6-dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea) show improved solubility but reduced metabolic stability .

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes with targets like HDAC8 .

Q. What strategies mitigate conflicting bioactivity data in analogs of this compound?

- Experimental Design :

- Standardize assay conditions (e.g., ATP concentration in kinase assays).

- Include positive controls (e.g., vorinostat for HDAC inhibition).

- Data Analysis :

Q. How can computational methods guide the design of novel derivatives?

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict permeability and solubility .

- Pharmacophore Mapping : Identify critical features (e.g., urea NH for hydrogen bonding) using Schrödinger Phase.

- Case Study : For antifungal analogs, substituents at the benzyloxy position (e.g., cyclopropyl) improve membrane penetration .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。